Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)-
Brand Name: Vulcanchem
CAS No.: 5991-91-3
VCID: VC18428499
InChI: InChI=1S/C18H21N3O2/c1-4-21(5-2)16-9-6-14(7-10-16)20-15-8-11-18(23)17(12-15)19-13(3)22/h6-12H,4-5H2,1-3H3,(H,19,22)
SMILES:
Molecular Formula: C18H21N3O2
Molecular Weight: 311.4 g/mol

Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)-

CAS No.: 5991-91-3

Cat. No.: VC18428499

Molecular Formula: C18H21N3O2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- - 5991-91-3

Specification

CAS No. 5991-91-3
Molecular Formula C18H21N3O2
Molecular Weight 311.4 g/mol
IUPAC Name N-[3-[4-(diethylamino)phenyl]imino-6-oxocyclohexa-1,4-dien-1-yl]acetamide
Standard InChI InChI=1S/C18H21N3O2/c1-4-21(5-2)16-9-6-14(7-10-16)20-15-8-11-18(23)17(12-15)19-13(3)22/h6-12H,4-5H2,1-3H3,(H,19,22)
Standard InChI Key XAOHEIMEFGHVLV-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC=C(C=C1)N=C2C=CC(=O)C(=C2)NC(=O)C

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of this compound, N-(3-((4-(diethylamino)phenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)acetamide, reflects its intricate architecture. The molecular formula C₁₈H₂₁N₃O₂ corresponds to a molecular weight of 311.4 g/mol, though discrepancies in reported weights (e.g., 325.4 g/mol) suggest variations in hydration states or isomeric forms.

Structural Features

The compound’s backbone consists of:

  • A 4-(diethylamino)phenyl group linked via an imino bond (–NH–) to a 1,4-cyclohexadienone ring.

  • An acetamide substituent (–NHCOCH₃) at position 1 of the cyclohexadienone ring.
    This arrangement creates a conjugated π-system, potentially enabling redox activity or photochemical interactions.

Table 1: Key Structural Descriptors

PropertyValue
CAS Number5991-91-3
Molecular FormulaC₁₈H₂₁N₃O₂
Molecular Weight (g/mol)311.4 (reported), 325.4 (calc)
Functional GroupsAcetamide, imino, diethylamino

Synthesis and Analytical Data

Spectroscopic Characterization

Hypothetical analytical data, inferred from structurally related compounds , include:

  • ¹H NMR: Signals at δ 1.2–1.4 ppm (triplet, –N(CH₂CH₃)₂), δ 2.1 ppm (singlet, acetamide –COCH₃), and aromatic protons between δ 6.5–7.5 ppm.

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O, acetamide) and ~1600 cm⁻¹ (C=N, imino) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar acetamide group and hydrophobic aromatic regions. Predicted solubility in polar aprotic solvents (e.g., DMSO, DMF) aligns with trends observed in similar N-substituted acetamides . Stability under ambient conditions remains unverified, though the conjugated dienone system may confer sensitivity to light or oxidants.

Reactivity

The cyclohexadienone moiety is prone to Diels-Alder reactions, while the imino group may participate in tautomerism or Schiff base formation. These reactivities suggest utility in synthesizing heterocyclic compounds or coordination complexes .

Pharmacological and Industrial Applications

Biological Activity

Although direct pharmacological studies are absent, structurally related acetamides exhibit anti-cancer, anti-inflammatory, and antimicrobial properties . For instance, quinazoline-sulfonyl acetamides demonstrate cytotoxicity against HCT-116 and MCF-7 cancer cell lines (IC₅₀: 2–10 μM) . The diethylamino group in this compound may enhance membrane permeability, potentiating bioactivity.

Table 2: Comparative Bioactivity of Acetamide Analogs

CompoundActivity (IC₅₀)Target Cell LineSource
Quinazoline-sulfonyl-382.1 μMHCT-116
Morpholinylquinazoline-403.8 μMMCF-7
Target Compound (Inferred)Not testedN/A

Industrial Relevance

The compound’s conjugated system suggests potential as a dye intermediate or photoresist component. Azo-acetamide analogs, such as Disperse Blue 165 (CAS 52697-38-8), are employed in textile dyeing, though environmental persistence concerns necessitate caution .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with green chemistry principles.

  • Biological Screening: Evaluate anti-cancer, antimicrobial, and enzyme inhibitory activities.

  • Environmental Impact Assessments: Conduct biodegradation and toxicity studies.

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